molecular formula C27H27ClO3 B590388 4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol CAS No. 1798421-30-3

4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol

Cat. No. B590388
CAS RN: 1798421-30-3
M. Wt: 434.96
InChI Key: IGYOJHQGKJPOJA-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol (CEP-PVBP) is an organic compound with a wide range of potential applications. It is a bisphenol derived from the condensation of 2-chloroethylphenol and pivaloyl chloride in a two-step reaction. CEP-PVBP has been studied for its ability to act as a surfactant, antifungal, and antimicrobial agent. It has also been used as a corrosion inhibitor, as a plasticizer, and as a photostabilizer. In addition, CEP-PVBP is a promising candidate for a range of applications in the pharmaceutical, medical, and food industries.

Scientific Research Applications

4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol has been studied for its potential use in a variety of scientific research applications. It has been used as a surfactant in the manufacturing of nanoparticles and nanofibers. It has also been used to study the structure and function of proteins and other biomolecules. In addition, 4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol has been studied for its potential use as a corrosion inhibitor, a plasticizer, and a photostabilizer.

Mechanism Of Action

4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol has been studied for its ability to act as a surfactant, antifungal, and antimicrobial agent. It has been found that 4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol has a strong hydrophobic character, which allows it to interact with the cell membrane of microbes and disrupt its permeability. This mechanism of action is thought to be responsible for the antimicrobial activity of 4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol.
Biochemical and Physiological Effects
4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol has been studied for its potential use as a surfactant, antifungal, and antimicrobial agent. It has been found to be effective against a wide range of fungi and bacteria, including Escherichia coli, Staphylococcus aureus, and Candida albicans. In addition, 4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol has been found to have a low toxicity in mammalian cells, suggesting that it is unlikely to cause adverse effects in humans.

Advantages And Limitations For Lab Experiments

4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a low toxicity in mammalian cells. In addition, 4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol has a wide range of potential applications, making it a useful tool for researchers. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. In addition, 4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol has limited solubility in organic solvents, making it difficult to use in organic synthesis.

Future Directions

4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol has a wide range of potential applications in the pharmaceutical, medical, and food industries. It could be used as a surfactant to improve the solubility of drugs and other compounds. It could also be used as an antifungal and antimicrobial agent to protect food from spoilage. In addition, 4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol could be used as a corrosion inhibitor and a plasticizer in the manufacture of plastics and other materials. Finally, 4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol could be used as a photostabilizer to protect materials from the damaging effects of UV radiation.

Synthesis Methods

4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol is synthesized in a two-step reaction. In the first step, 2-chloroethylphenol is reacted with pivaloyl chloride in a solvent such as ethanol or acetonitrile. The reaction is typically carried out at temperatures between 25 and 40 °C. The second step involves the condensation of the two components to form the desired product. The reaction is typically carried out at temperatures between 80 and 100 °C.

properties

IUPAC Name

[4-[(Z)-4-chloro-1-(4-hydroxyphenyl)-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27ClO3/c1-27(2,3)26(30)31-23-15-11-19(12-16-23)24(17-18-28)25(20-7-5-4-6-8-20)21-9-13-22(29)14-10-21/h4-16,29H,17-18H2,1-3H3/b25-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYOJHQGKJPOJA-IZHYLOQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O)/CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(Z)-4-Chloro-1-(4-hydroxyphenyl)-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate

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